(E)-3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of related benzoic acid derivatives typically involves multi-step reactions, starting from simple precursors. For example, the synthesis of a compound similar to the one might involve the use of Grignard reactions, Wittig reactions, or other carbon-carbon bond-forming reactions . The synthesis of dichloroisoeverninic acid, a related compound, was achieved in five steps starting from methyl orsellinate, with an overall yield of 40% . These methods could potentially be adapted for the synthesis of (E)-3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid.
Molecular Structure Analysis
The molecular structure and geometry of benzoic acid derivatives are often confirmed using spectroscopic techniques such as NMR, UV-VIS, and IR . Density functional theory (DFT) methods, such as the B3LYP functional with a 6-31G(d) basis set, are used to optimize molecular structures and geometries . These techniques would be relevant for analyzing the molecular structure of (E)-3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid.
Chemical Reactions Analysis
The chemical behavior of benzoic acid derivatives in solution can involve acid-base dissociation and azo-hydrazone tautomerism, with the extent of these equilibria depending on solvent composition and pH . These reactions are important for understanding the reactivity and stability of the compound under different conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of substituents like chloro groups and ethoxy groups can significantly affect these properties. The compound's behavior in different solvents and under varying pH conditions can be studied using UV-VIS absorption spectra . These properties are crucial for determining the compound's potential applications and handling requirements.
Scientific Research Applications
Crystal Structure and Molecular Features
Alkoxy-substituted benzoic acids, like the one , have been studied for their crystalline structures and molecular features. For instance, compounds with alkoxy substitutions exhibit unique packing arrangements due to interactions like H-bonded head-to-head dimers and C–H⋯π interactions. These interactions influence the crystalline architecture and have implications for the design of materials with specific properties (Raffo et al., 2014).
Synergists in Pigment Dispersion for Inkjet Applications
Compounds structurally related to (E)-3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid have been investigated as synergists in pigment dispersion for inkjet applications. These synergists were found to improve the dispersion property and storage stability of the ink by increasing the polarity and reducing particle aggregation (Song et al., 2017).
Synthesis Methods and Chemical Interactions
New methods for synthesizing compounds with structures similar to (E)-3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid have been developed. These methods are based on thermal heterocyclization and provide insights into the chemical interactions and stability of the compounds, which is critical for their potential applications in various fields (Tkachuk et al., 2020).
Photophysical Properties and Coordination Polymers
Derivatives of benzoic acids have been used to assemble lanthanide-based coordination polymers. These studies focus on the synthesis, crystal structures, and photophysical properties of these compounds, providing valuable information for potential applications in fields like materials science and optoelectronics (Sivakumar et al., 2011).
Bioactive Compounds from Natural Sources
Benzoic acid derivatives have been isolated from natural sources such as endophytic fungi and plants. The bioactive properties of these compounds, including their anti-inflammatory activities, make them of interest for pharmaceutical research and potential therapeutic applications (Chen et al., 2008).
properties
IUPAC Name |
3,5-dichloro-4-[(E)-3-ethoxy-2-methyl-3-oxoprop-1-enyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2O4/c1-3-19-13(18)7(2)4-9-10(14)5-8(12(16)17)6-11(9)15/h4-6H,3H2,1-2H3,(H,16,17)/b7-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVIKIKTANFPCN-QPJJXVBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=C(C=C(C=C1Cl)C(=O)O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=C(C=C(C=C1Cl)C(=O)O)Cl)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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